molecular formula C23H22N4O4S2 B2991667 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide CAS No. 670272-74-9

4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide

Cat. No. B2991667
CAS RN: 670272-74-9
M. Wt: 482.57
InChI Key: GQFNGAPXDNSYTE-UHFFFAOYSA-N
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Description

4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The structural complexity of this compound, particularly the presence of a benzothiolo[2,3-d]pyrimidin-4-yl moiety, indicates potential for antitumor activity. Compounds with similar structures have been synthesized and studied for their antitumor properties . This suggests that our compound could be investigated for its efficacy in inhibiting the growth of cancer cells.

Biological Activity Against Marine Microbes

Marine-derived microbes are a rich source of biologically active compounds. The methoxyphenoxy group in the compound’s structure is similar to that found in marine natural products, which have shown various biological activities . This compound could be explored for its potential to inhibit marine microbial growth or to protect against marine-borne pathogens.

Superoxide Anion Radical Inhibition

The compound’s ability to inhibit superoxide anion radical formation could be significant in research focused on oxidative stress and related diseases . Its efficacy in this area could lead to applications in developing treatments for conditions caused by oxidative damage.

Aromatase Inhibitory Activity

While the compound itself has not been tested for aromatase inhibitory activity, its structural analogs have been evaluated . This suggests that it could be a candidate for further study in the context of endocrine-related disorders, where aromatase plays a crucial role.

Synthetic Building Blocks for Medicinal Chemistry

The compound’s structure is conducive to serving as a building block in medicinal chemistry. It could be used to create a focused library of derivatives, which can then be screened for various pharmacological activities . This application is particularly valuable for drug discovery and development.

Neuroprotective Effects

Given the compound’s potential biological activities, it may also exhibit neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells against damage . This could be relevant in the development of treatments for neurodegenerative diseases.

properties

IUPAC Name

4-(2-methoxyphenoxy)-N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-30-18-7-3-4-8-19(18)31-15-10-12-16(13-11-15)33(28,29)27-26-22-21-17-6-2-5-9-20(17)32-23(21)25-14-24-22/h3-4,7-8,10-14,27H,2,5-6,9H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFNGAPXDNSYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NNC3=C4C5=C(CCCC5)SC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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